1-(2-Amino-1,1-dimethylethyl)piperidine
Overview
Description
“1-(2-Amino-1,1-dimethylethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . It can also be synthesized from the dinitrile of adipic acid . The synthesis of “this compound” specifically is not detailed in the search results.
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not detailed in the search results.
Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific chemical reactions involving “this compound” are not detailed in the search results.
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
1-(2-Amino-1,1-dimethylethyl)piperidine has been utilized in the development of medicinal compounds. For example, it is involved in the synthesis of GPIIb/IIIa integrin antagonists, specifically in compounds that exhibit potent fibrinogen receptor antagonistic properties, which are important for antithrombotic treatments in acute phases. These compounds, developed through a structure-activity relationship (SAR) study, have shown promise in inhibiting human platelet aggregation and possessing oral availability, as demonstrated in in vitro and in vivo studies (Hayashi et al., 1998).
2. Chemical Synthesis and Reactivity
The compound has been studied in the context of its reactivity and applications in chemical synthesis. Research demonstrates its involvement in reactions with the isoxazolinopyridinium cation, leading to the formation of various amino adducts and their subsequent transformations. These studies offer insights into the compound's potential applications in organic synthesis and the development of new chemical entities (Eisenthal et al., 1967).
3. Structural Studies and Intermolecular Interactions
In the field of crystallography and structural chemistry, this compound derivatives have been analyzed to understand their molecular geometry and intermolecular interactions. Studies have been conducted on aminoalkanol derivatives to explore the influence of methyl substituents and N-oxide formation on molecular structures and interactions in crystal forms. Such research is significant for designing new pharmaceuticals with improved efficacy and stability (Żesławska et al., 2020).
4. Biochemical Applications
The compound has been a part of studies focusing on biochemical applications, such as in the kinetics of aminolysis of substituted phenyl diphenylphosphinates. These studies contribute to understanding the biochemical interactions and reaction mechanisms involving this compound, which can be vital in developing enzyme inhibitors and understanding enzyme-substrate interactions (Um et al., 2009).
Properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCTHFQONDNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364858 | |
Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54151-73-4 | |
Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(piperidin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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